molecular formula C24H21N3 B6314976 N4-Tritylpyridine-3,4-diamine CAS No. 1622290-51-0

N4-Tritylpyridine-3,4-diamine

Cat. No.: B6314976
CAS No.: 1622290-51-0
M. Wt: 351.4 g/mol
InChI Key: KYRTWSOVBQVRKM-UHFFFAOYSA-N
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Description

N4-Tritylpyridine-3,4-diamine is an organic compound with the molecular formula C24H21N3 It is characterized by the presence of a trityl group attached to the nitrogen atom of a pyridine ring, which also contains two amino groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Tritylpyridine-3,4-diamine typically involves the tritylation of pyridine-3,4-diamine. One common method includes the reaction of pyridine-3,4-diamine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N4-Tritylpyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N4-Tritylpyridine-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-Tritylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group can enhance the compound’s binding affinity to these targets, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,4-diamine: Lacks the trityl group, making it less hydrophobic and potentially less effective in certain applications.

    N4-Benzylpyridine-3,4-diamine: Contains a benzyl group instead of a trityl group, which may result in different binding affinities and biological activities.

Uniqueness

N4-Tritylpyridine-3,4-diamine is unique due to the presence of the trityl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, hydrophobicity, and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-N-tritylpyridine-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c25-22-18-26-17-16-23(22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,25H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRTWSOVBQVRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276401
Record name N4-(Triphenylmethyl)-3,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622290-51-0
Record name N4-(Triphenylmethyl)-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622290-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-(Triphenylmethyl)-3,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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